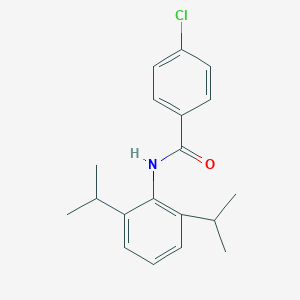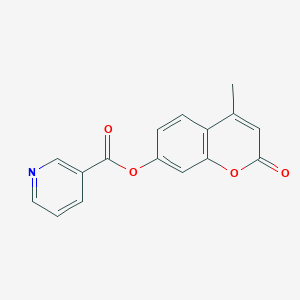
2-methoxy-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(4-methoxyphenyl)acetamide: is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It is also known by the name p-Acetanisidide . This compound is characterized by the presence of a methoxy group attached to the phenyl ring and an acetamide group attached to the nitrogen atom. It appears as faint purple crystals, powder, or flakes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Acetylation of p-Anisidine: : The most common method for synthesizing 2-methoxy-N-(4-methoxyphenyl)acetamide involves the acetylation of p-anisidine (4-methoxyaniline) with acetic anhydride. The reaction is typically carried out in the presence of a base such as pyridine or sodium acetate to neutralize the acetic acid formed during the reaction .
Reaction Conditions
Temperature: 50-70°C
Solvent: Acetic anhydride
Catalyst/Base: Pyridine or sodium acetate
-
Microwave-Assisted Synthesis: : Another method involves the microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene, which yields the desired product in high yield .
Reaction Conditions
Temperature: Microwave irradiation
Solvent: Trichlorobenzene
Reagent: Ethyl cyanoacetate
Industrial Production Methods
- The industrial production of this compound typically follows the acetylation method due to its simplicity and high yield. The reaction is scaled up in large reactors with controlled temperature and pressure to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : 2-methoxy-N-(4-methoxyphenyl)acetamide can undergo oxidation reactions to form corresponding quinones or nitroso derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : The compound can be reduced to form amines or other reduced derivatives. Common reducing agents include lithium aluminum hydride and hydrogen in the presence of a palladium catalyst .
-
Substitution: : The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions to form various substituted derivatives. Common reagents include halogens and alkylating agents .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen with palladium catalyst
Substitution: Halogens, alkylating agents
Major Products
Oxidation: Quinones, nitroso derivatives
Reduction: Amines
Substitution: Substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry
- 2-methoxy-N-(4-methoxyphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology
Medicine
- It has potential applications in drug development, particularly as a precursor for the synthesis of analgesic and anti-inflammatory drugs .
Industry
Mécanisme D'action
The mechanism of action of 2-methoxy-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides . This inhibition can lead to the disruption of DNA synthesis and cell division, making it a potential candidate for anticancer and antimicrobial therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetanilide: Similar structure but lacks the methoxy group on the phenyl ring.
p-Acetanisidide: Another name for 2-methoxy-N-(4-methoxyphenyl)acetamide.
N-(4-Methoxyphenyl)acetamide: Similar structure but lacks the second methoxy group.
Uniqueness
- The presence of both methoxy groups in this compound makes it unique compared to other similar compounds. This structural feature can influence its reactivity and interactions with biological targets, potentially enhancing its efficacy in various applications .
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-methoxy-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C10H13NO3/c1-13-7-10(12)11-8-3-5-9(14-2)6-4-8/h3-6H,7H2,1-2H3,(H,11,12) |
Clé InChI |
TTZFXJGNEYPIBY-UHFFFAOYSA-N |
SMILES |
COCC(=O)NC1=CC=C(C=C1)OC |
SMILES canonique |
COCC(=O)NC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(3,4-dimethoxybenzoyl)amino]phenyl}-3,4-dimethoxybenzamide](/img/structure/B311574.png)


![Methyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B311578.png)




![N-[4-(acetylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B311590.png)

![N-(8-quinolinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B311593.png)

![N-(2-ethoxyphenyl)-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B311600.png)

